

Application Note & Protocol: AZD1283 In Vitro Platelet Aggregation Assay

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Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The P2Y₁₂ receptor, a G protein-coupled receptor on the platelet surface, plays a central role in amplifying and sustaining platelet activation and aggregation in response to adenosine diphosphate (ADP).[1][2][3] Consequently, P2Y₁₂ has become a key target for antiplatelet therapies aimed at preventing thrombotic events.[1][2]

AZD1283 is a potent, selective, and reversible antagonist of the P2Y₁₂ receptor.[1][4] It inhibits ADP-induced platelet aggregation, making it a compound of interest for the research and development of novel antithrombotic agents.[5][6] This document provides a detailed protocol for evaluating the in vitro efficacy of **AZD1283** using a light transmission aggregometry (LTA) assay. LTA is a widely used method to measure platelet aggregation by monitoring changes in light transmission through a suspension of platelet-rich plasma (PRP) as platelets clump together in response to an agonist.[7][8][9]

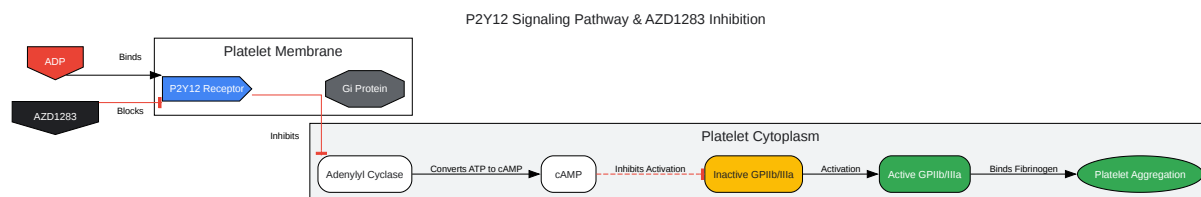
Principle of the Assay

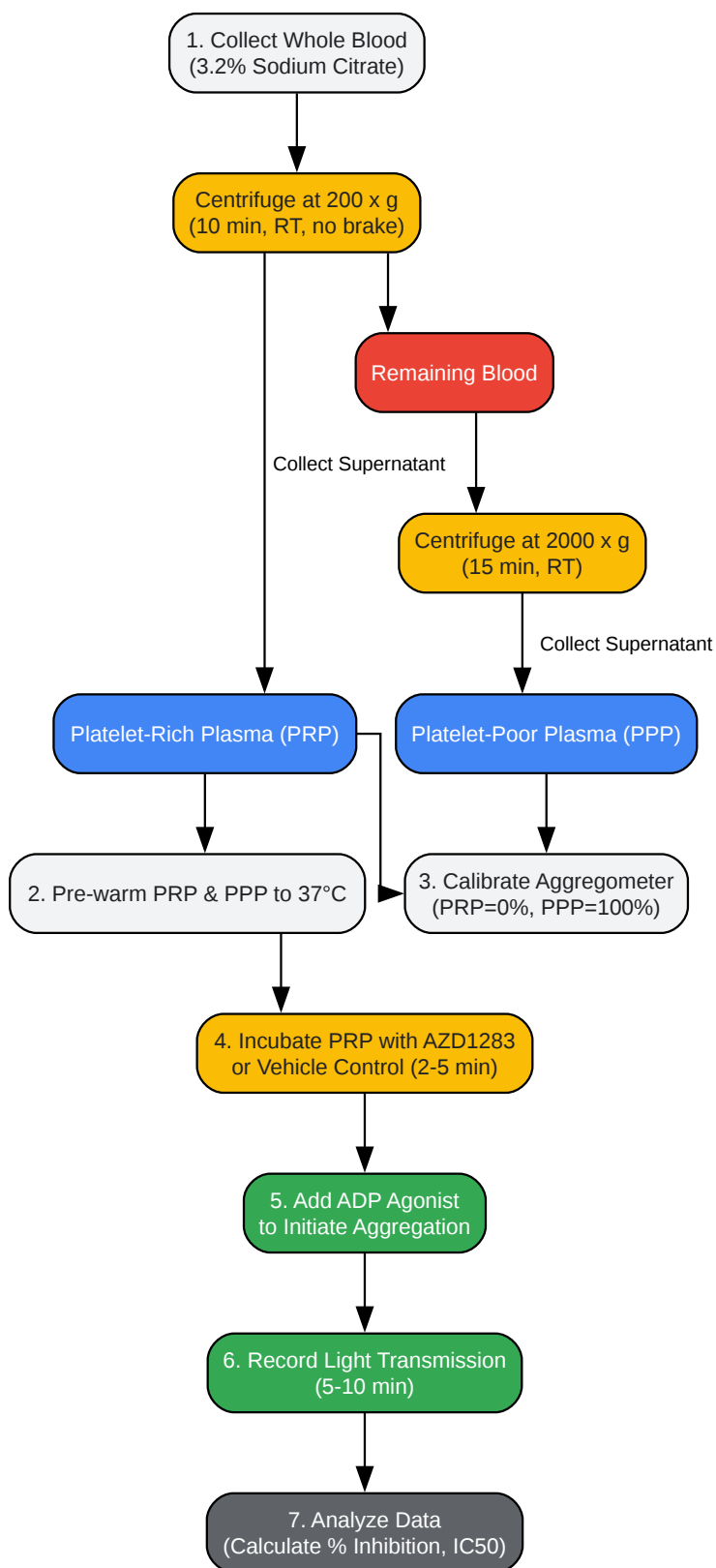
The in vitro platelet aggregation assay measures the ability of platelets in PRP to aggregate upon stimulation with an agonist, such as ADP. An aggregometer measures the increase in light transmission through the PRP sample as platelets aggregate. Platelet-poor plasma (PPP) is used as a reference to define 100% aggregation (maximum light transmission).[7] The

inhibitory effect of **AZD1283** is quantified by pre-incubating PRP with various concentrations of the compound before adding the agonist and measuring the reduction in the aggregation response.

P2Y12 Signaling Pathway and AZD1283 Mechanism of Action

ADP released from dense granules of activated platelets binds to two P2Y receptors on the platelet surface: P2Y1 and P2Y12.[3][10] The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.[2] Activation of the P2Y12 receptor by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels alleviate the inhibition of platelet activation pathways, ultimately leading to the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[2] Activated GPIIb/IIIa receptors bind to fibrinogen, cross-linking adjacent platelets and causing aggregation.[3][10] **AZD1283** acts as a competitive antagonist at the P2Y12 receptor, preventing ADP from binding and thereby inhibiting this signaling cascade and subsequent platelet aggregation.[1][2]





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